Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)-
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Overview
Description
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- is an organic compound that belongs to the class of ethers. This compound features a benzene ring substituted with an ethoxy group and a phenoxy group that is further substituted with a 2-ethylbutyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- typically involves the following steps:
Formation of the Ethoxybenzene: This can be achieved by reacting benzene with ethyl bromide in the presence of a strong base like sodium ethoxide.
Formation of the Phenoxybenzene: The next step involves the reaction of the ethoxybenzene with 4-(2-ethylbutyl)phenol in the presence of a suitable catalyst such as potassium carbonate.
Final Product Formation: The final step involves the reaction of the intermediate product with formaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ethoxy and phenoxy groups, potentially leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but lacks the phenoxy and 2-ethylbutyl groups.
Benzene, 1-ethoxy-4-phenoxy-: Similar but lacks the 2-ethylbutyl group.
Uniqueness
The presence of both the ethoxy and phenoxy groups, along with the 2-ethylbutyl substitution, makes Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- unique. This unique structure allows for specific interactions and reactions that are not possible with simpler compounds.
Properties
CAS No. |
125796-80-7 |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-ethoxy-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)15-18-7-11-21(12-8-18)23-16-19-9-13-20(14-10-19)22-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI Key |
SEALEBIHRVUMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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